N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a tricyclic pyrroloquinoline derivative featuring a sulfonamide group at position 8 and a 2-ethoxyphenyl substituent on the nitrogen atom.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-2-25-17-6-4-3-5-16(17)20-26(23,24)15-11-13-7-8-18(22)21-10-9-14(12-15)19(13)21/h3-6,11-12,20H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHNNHQQXRVSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is likely to be similar to other sulfonamides, which are known to inhibit bacterial para-aminobenzoic acid (PABA) , an essential component for bacterial growth. This compound may also interact with carbonic anhydrase and dihydropteroate synthetase , playing a role in treating a diverse range of disease states.
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of PABA in the folic acid metabolism cycle . By inhibiting this cycle, they prevent the multiplication of bacteria. The antibacterial action of sulfonamides is inhibited by pus.
Biochemical Pathways
The affected biochemical pathway is the folic acid metabolism cycle . By inhibiting this cycle, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth. This results in the bacteriostatic effect of sulfonamides.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. This is achieved by preventing the synthesis of folic acid, which is essential for bacterial multiplication.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of pus can inhibit the antibacterial action of sulfonamides. Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution.
Analyse Biochimique
Biochemical Properties
In vivo, sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma. The N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide compound may interact with these enzymes, influencing their activity and thus the biochemical reactions they catalyze.
Cellular Effects
It has been suggested that it may have an impact on cancer cell viability and cell-cycle phase distribution. This compound could influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that it may act as a modulator of the muscle isoform 2 of pyruvate kinase (PKM2), a key glycolytic enzyme involved in the generation of ATP and critical for cancer metabolism. This could involve binding interactions with PKM2, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Activité Biologique
N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a synthetic compound belonging to the class of pyrroloquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 304.36 g/mol. The structural features include a sulfonamide group and a tetrahydropyrrole ring fused to a quinoline system, which are critical for its biological activity.
Biological Activity Overview
The biological activity of N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has been explored in various studies focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Anticancer Activity
Several studies have reported the anticancer potential of quinoline derivatives. For instance:
- In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. In particular, it was found to inhibit the proliferation of breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| A549 | 7.5 |
| HeLa | 6.0 |
These findings suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression at the G2/M phase.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound:
- Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The mechanism of action may involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
The mechanisms underlying the biological activities of N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide are multifactorial:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Oxidative Stress Induction : It induces oxidative stress in cancer cells leading to apoptosis.
- Interaction with DNA : The compound may intercalate into DNA strands disrupting replication and transcription processes.
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Breast Cancer Cells : A study indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability along with increased levels of pro-apoptotic markers.
- Antimicrobial Efficacy Study : A clinical evaluation showed that this compound could serve as a lead structure for developing new antibiotics against resistant strains.
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Related Compounds
Structural Modifications and Pharmacological Activity
The table below compares key structural features, physicochemical properties, and biological activities of N-(2-ethoxyphenyl)-4-oxo-pyrroloquinoline-8-sulfonamide with analogs from the literature:
*Diuretic activity relative to hydrochlorothiazide (HCTZ).
†Estimated based on structural analogs.
Key Observations:
Sulfonamide vs. Carboxamide :
- Sulfonamide derivatives (e.g., target compound) exhibit higher logP values (~4.2) compared to carboxamides (~2.1–2.5), suggesting increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- The sulfonamide group’s strong electron-withdrawing nature and hydrogen-bond acceptor capacity could improve target binding compared to carboxamides, though this depends on the biological target .
In contrast, the 4-phenoxyphenyl analog () has higher logP (4.22) and may face metabolic challenges due to the larger aromatic substituent . Heterocyclic Substituents: Compounds with 2-furylmethyl or 2-thienylmethyl groups () demonstrated superior diuretic activity (140–150% of HCTZ), likely due to enhanced π-π stacking or hydrogen bonding with targets .
Core Structure Variations: Pyrroloquinoline vs. pyridoquinoline cores () showed distinct activity profiles. Pyrroloquinoline derivatives generally exhibit stronger diuretic effects, possibly due to conformational rigidity optimizing target engagement .
Pharmacokinetic and Physicochemical Properties
- Carboxamide analogs (logP ~2.1–2.5) may have better solubility but require higher doses for efficacy . Sulfonamide derivatives (e.g., ) show low solubility in water but good stability in organic solvents like DMF, suggesting formulation challenges for intravenous delivery .
- Metabolic Stability: Ethoxy groups are prone to oxidative metabolism, whereas bulkier substituents (e.g., 4-phenoxyphenyl in ) may slow degradation. The sulfonamide group’s stability could prolong half-life compared to carboxamides .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
